molecular formula C17H20ClN5O5S B10955567 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B10955567
M. Wt: 441.9 g/mol
InChI Key: WRRDXZQFGMNATN-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.

The final coupling step involves the reaction of the pyrazole intermediate with the piperidine intermediate in the presence of a sulfonyl chloride reagent, such as 4-nitrobenzenesulfonyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrophenyl sulfonyl group and the pyrazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
  • N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Uniqueness

N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its structural features, including the chloro-substituted pyrazole ring and the nitrophenyl sulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20ClN5O5S

Molecular Weight

441.9 g/mol

IUPAC Name

N-[2-(4-chloropyrazol-1-yl)ethyl]-1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H20ClN5O5S/c18-14-11-20-21(12-14)10-7-19-17(24)13-5-8-22(9-6-13)29(27,28)16-3-1-15(2-4-16)23(25)26/h1-4,11-13H,5-10H2,(H,19,24)

InChI Key

WRRDXZQFGMNATN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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